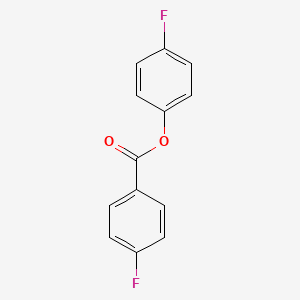

4-Fluorophenyl 4-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluorophenyl 4-fluorobenzoate is a chemical compound with the empirical formula C13H8F2O2 and a molecular weight of 234.20 . It is a solid substance .

Molecular Structure Analysis

The SMILES string of this compound is O=C(C(C=C1)=CC=C1F)OC(C=C2)=CC=C2F . The InChI is 1S/C13H8F2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H .Physical And Chemical Properties Analysis

This compound is a solid substance . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications

1. Synthesis of Fluorinated Compounds

- Microwave-Assisted Synthesis: The synthesis of 2-([4-18F]fluorophenyl)benzimidazole, utilizing 4-fluorobenzoic acid as a precursor, demonstrates its potential as a building block for various compounds, including pharmaceuticals. This process involves microwave-assisted cyclocondensation, optimizing reaction conditions through various solvents and catalysts (Getvoldsen et al., 2004).

2. Biological Activity and Antibacterial Applications

- Synthesis of Biologically Active Molecules: 4-Fluorophenyl groups are integral in synthesizing new molecules with potential antibacterial properties. This involves the condensation of specific triazinones with 4-fluorobenzoic acid, yielding compounds with promising antibacterial activity in specific concentrations (Holla et al., 2003).

3. Environmental and Microbial Studies

- Anaerobic Transformation: Research on the anaerobic transformation of phenol to benzoate, using isomeric fluorophenols like 4-fluorophenyl, sheds light on environmental processes and microbial metabolism. This study helps understand the carboxylation mechanism occurring in anaerobic environments (Genthner et al., 1989).

4. Material Science and Chemistry

- Mesomorphic and Dielectric Properties: Investigations into the mesomorphic and dielectric properties of fluorosubstituted esters, including compounds like 4-fluorophenyl 4-fluorobenzoate, have implications in formulating nematic mixtures for specific electronic applications. These compounds exhibit varied mesophases and demonstrate significant changes in dielectric anisotropy based on frequency (Ziobro et al., 2009).

5. Pharmacological Research

- Cholinesterase Inhibition: New derivatives of 4-fluorobenzoic acid, synthesized for cholinesterase inhibition studies, indicate the potential of 4-fluorophenyl groups in developing drugs for conditions like Alzheimer's disease. These compounds demonstrate significant inhibitory activity against cholinesterases, comparable to existing treatments (Szymański et al., 2012).

6. Environmental Biotechnology

- Fluorocinnamic Acid Treatment: The use of rotating biological contactors (RBCs) for treating 4-fluorocinnamic acid shock loads demonstrates the role of 4-fluorophenyl derivatives in environmental biotechnology. Bioaugmentation with specific bacteria allowed these systems to efficiently remove fluorinated compounds from wastewater (Amorim et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Fluorinated compounds are known to interact with various enzymes involved in defluorination reactions .

Mode of Action

It’s known that fluorinated compounds can undergo enzymatic defluorination . For instance, 4-fluorobenzoate can be defluorinated by 4-fluorobenzoate dehalogenase .

Biochemical Pathways

It’s known that fluorinated compounds can be involved in enzymatic defluorination reactions . For example, 4-fluorobenzoate can be defluorinated by 4-fluorobenzoate dehalogenase .

Result of Action

It’s known that fluorinated compounds can undergo enzymatic defluorination, which may result in the production of defluorinated metabolites .

properties

IUPAC Name |

(4-fluorophenyl) 4-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTHSDZCKHPFMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2407241.png)

![ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2407248.png)

![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407256.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2407258.png)

![N-[(4-chlorophenyl)(cyano)methyl]-6-acetamidohexanamide](/img/structure/B2407259.png)

![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407260.png)

![2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2407261.png)